molecular formula C9H7BrN2O B2407650 4-Bromo-5-phenyl-1,2-oxazol-3-amine CAS No. 62847-50-1

4-Bromo-5-phenyl-1,2-oxazol-3-amine

Cat. No.: B2407650
CAS No.: 62847-50-1
M. Wt: 239.072
InChI Key: SKMYIFOUGLCRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-phenyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing one oxygen and one nitrogen atom The presence of a bromine atom at the fourth position and a phenyl group at the fifth position makes this compound unique

Scientific Research Applications

4-Bromo-5-phenyl-1,2-oxazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Oxazole derivatives, including “4-Bromo-5-phenyl-1,2-oxazol-3-amine”, play a very essential role in the area of medicinal chemistry . They are described as potential therapeutic agents with various biological activities . Therefore, the development of effective methods leading to oxazole derivatives and their analogues has attracted great attention . The information presented in the retrieved papers will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form 4-bromo-5-phenylisoxazole, which is then aminated to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-phenyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted oxazoles
  • Oxidized or reduced derivatives
  • Coupled products with various functional groups

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

  • 4-Bromo-5-methyl-1,2-oxazol-3-amine
  • 4-Chloro-5-phenyl-1,2-oxazol-3-amine
  • 5-Phenyl-1,2-oxazol-3-amine

Comparison: 4-Bromo-5-phenyl-1,2-oxazol-3-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-bromo-5-phenyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMYIFOUGLCRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.